

exploring the SAR of 4-chloroisooindoline derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Chloroisooindoline

Cat. No.: B044245

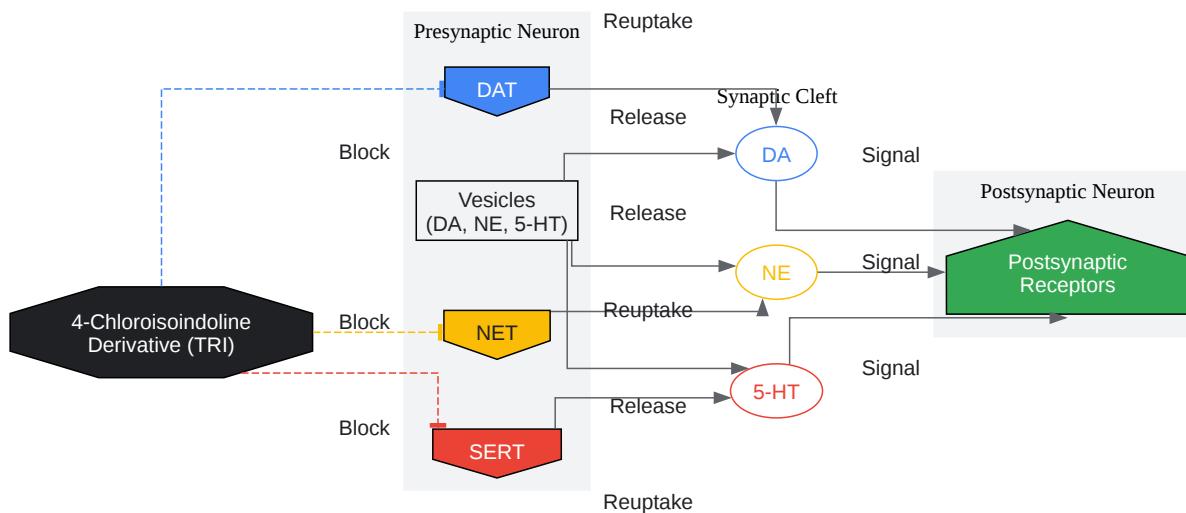
[Get Quote](#)

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of **4-Chloroisooindoline** Derivatives as Monoamine Reuptake Inhibitors

Abstract

The isoindoline scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.^[1] This guide explores the structure-activity relationship (SAR) of a specific subclass, **4-chloroisooindoline** derivatives, focusing on their potential as monoamine reuptake inhibitors (MRIs). Monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT) are critical targets for treating major depressive disorder (MDD) and other CNS conditions.^{[2][3]} It has been hypothesized that inhibiting the reuptake of all three neurotransmitters could lead to antidepressants with higher efficacy.^[2] This document provides a senior application scientist's perspective on the strategic design, synthesis, and biological evaluation of **4-chloroisooindoline** derivatives, elucidating the causal relationships between chemical structure and biological activity at these key transporters.

Part 1: The Isoindoline Scaffold and Monoamine Transporters


The Isoindoline Core: A Privileged Structure

The isoindoline framework, a bicyclic system where a benzene ring is fused to a pyrrolidine ring, is a cornerstone of many biologically active molecules.^[1] Its structural rigidity and defined three-dimensional shape make it an excellent scaffold for presenting functional groups in

specific vectors to interact with biological targets. Several approved drugs, including the diuretic chlorthalidone and the psychostimulant mazindol, feature the isoindoline core, highlighting its clinical significance and favorable pharmacokinetic properties.^[1] The versatility of this scaffold allows for systematic chemical modifications, making it an ideal candidate for SAR exploration.^[4]

Monoamine Transporters (DAT, SERT, NET) as Therapeutic Targets

Monoamine transporters are integral membrane proteins that regulate neurotransmission by clearing serotonin, norepinephrine, and dopamine from the synaptic cleft.^{[3][5]} The "monoamine hypothesis" of depression posits that a deficiency in these neurotransmitters is a key factor in the disease's pathophysiology.^[6] Consequently, drugs that block one or more of these transporters—such as Selective Serotonin Reuptake Inhibitors (SSRIs) or Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)—can increase the synaptic concentration of these neurotransmitters, alleviating depressive symptoms.^{[2][7]} Triple reuptake inhibitors (TRIs), which also block the dopamine transporter (DAT), are of particular interest as they may address symptoms like anhedonia (the inability to feel pleasure) that are often resistant to SSRI or SNRI treatment.^[2]

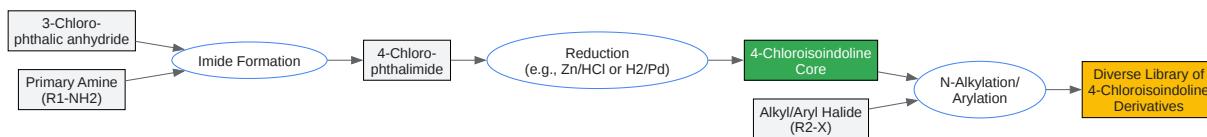
[Click to download full resolution via product page](#)

Figure 1: Mechanism of Triple Reuptake Inhibition at the Synapse.

Part 2: The Strategic Role of the 4-Chloro Substituent

The decision to place a chlorine atom at the 4-position of the isoindoline ring is a deliberate design choice rooted in established medicinal chemistry principles. Halogen atoms, particularly chlorine, can profoundly influence a molecule's properties in several ways:

- **Lipophilicity:** The chloro group increases the molecule's lipophilicity (fat-solubility), which can enhance its ability to cross the blood-brain barrier—a critical requirement for CNS-acting drugs.
- **Metabolic Stability:** The C-Cl bond is strong and can block positions on the aromatic ring that might otherwise be susceptible to metabolic oxidation by cytochrome P450 enzymes,


potentially increasing the drug's half-life.

- Target Engagement: The electronegative chlorine atom can alter the electronic distribution of the aromatic ring and participate in specific interactions with the target protein, such as halogen bonding or dipole-dipole interactions, thereby increasing binding affinity. SAR studies on other scaffolds have shown that chloro-substituents can be critical for potency.[8][9][10]

Part 3: Synthesis and Library Development

Rationale for Synthetic Strategy

To effectively probe the SAR, a synthetic route is required that allows for late-stage diversification. The core **4-chloroisooindoline** nucleus should be constructed efficiently, followed by the introduction of various substituents at key positions, most notably the nitrogen atom (N-2). This enables the creation of a focused library of analogs where the impact of each structural change can be systematically evaluated.

[Click to download full resolution via product page](#)

Figure 2: General Synthetic Workflow for Derivative Library Generation.

Experimental Protocol: General Synthesis of N-Substituted 4-Chloroisooindolines

This protocol is a representative, self-validating system. Each step includes purification and characterization to ensure the integrity of the material moving forward.

Step 1: Synthesis of 4-Chlorophthalimide

- Reaction Setup: To a solution of 3-chlorophthalic anhydride (1.0 eq) in glacial acetic acid (5 mL/mmol), add urea (1.2 eq).
- Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 120–130°C) for 4-6 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Workup: Allow the reaction to cool to room temperature. Pour the mixture into ice-cold water.
- Purification: Collect the resulting white precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product, 4-chlorophthalimide, can be recrystallized from ethanol if necessary.
- Validation: Confirm the structure and purity using ^1H NMR, ^{13}C NMR, and Mass Spectrometry (MS).

Step 2: Reduction to **4-Chloroisooindoline**

- Reaction Setup: Suspend 4-chlorophthalimide (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol) in a round-bottom flask under an inert atmosphere (N_2 or Ar).
- Reducing Agent: Carefully add a solution of a suitable reducing agent, such as borane-THF complex ($\text{BH}_3\cdot\text{THF}$, 2.5 eq), dropwise at 0°C.
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours, monitoring by TLC.
- Quenching & Workup: Cool the reaction to 0°C and quench by the slow addition of 6M HCl. Stir for 1 hour. Basify the mixture with aqueous NaOH to pH > 10 and extract with ethyl acetate (3x volumes).
- Purification: Combine the organic layers, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure. The crude **4-chloroisooindoline** can be purified by column chromatography on silica gel.
- Validation: Confirm structure by ^1H NMR and MS.

Step 3: N-Alkylation/Arylation (Example: N-Benzylation)

- Reaction Setup: Dissolve **4-chloroisooindoline** (1.0 eq) in a polar aprotic solvent like acetonitrile (ACN) or dimethylformamide (DMF).
- Base and Reagent: Add a non-nucleophilic base such as potassium carbonate (K_2CO_3 , 2.0 eq) followed by the alkylating agent (e.g., benzyl bromide, 1.1 eq).
- Reaction: Stir the mixture at room temperature or with gentle heating (50-60°C) until the starting material is consumed (monitor by TLC).
- Workup: Filter off the base and concentrate the filtrate. Redissolve the residue in ethyl acetate and wash with water and brine.
- Purification: Dry the organic layer over Na_2SO_4 , filter, and concentrate. Purify the final product by flash column chromatography.
- Validation: Fully characterize the final derivative by 1H NMR, ^{13}C NMR, High-Resolution Mass Spectrometry (HRMS), and determine purity by HPLC.

Part 4: Deciphering the Structure-Activity Relationship (SAR)

The core of this investigation is to understand how structural changes affect potency (measured as IC_{50} or K_i) and selectivity across the three monoamine transporters.

SAR at the N-2 Position

The substituent on the isoindoline nitrogen (N-2) extends into the binding pocket of the transporters and is a critical determinant of activity. A library of derivatives would be synthesized to probe the effects of size, electronics, and lipophilicity at this position.

- Small Alkyl Groups (e.g., Methyl, Ethyl): Often establish a baseline activity. These small, flexible groups can fit into various binding pockets but may lack the specific interactions needed for high potency.

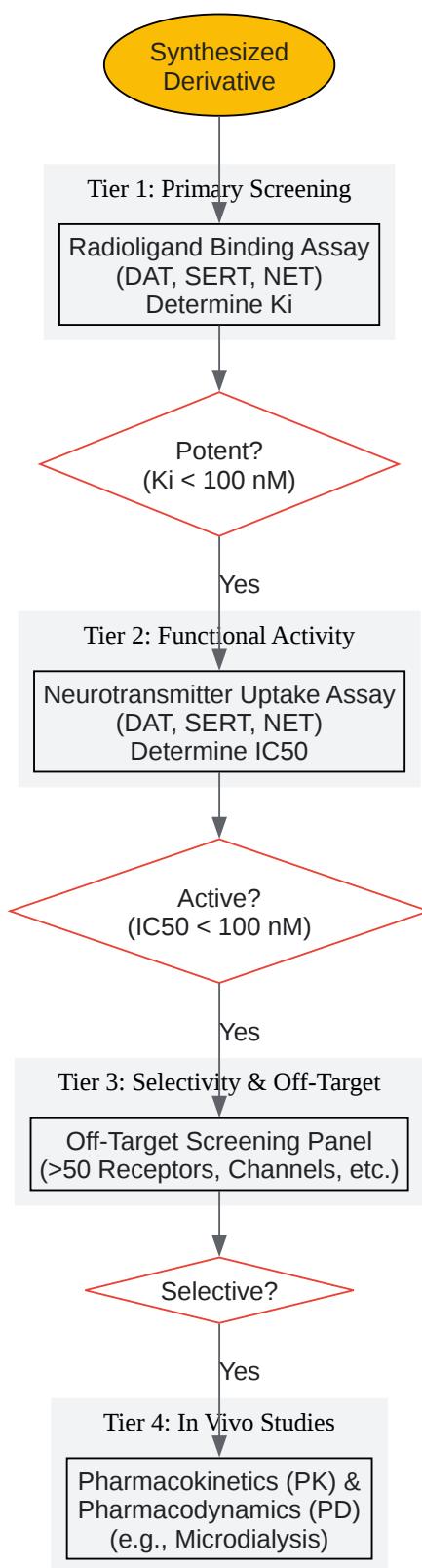
- **Bulky Groups** (e.g., t-Butyl, Adamantyl): Can be used to probe the size of the binding pocket. A sharp drop in activity with a bulky group suggests a sterically constrained pocket.
- **Aryl and Aralkyl Groups** (e.g., Phenyl, Benzyl): Introduce the potential for π - π stacking or hydrophobic interactions with aromatic residues (like Tyrosine or Phenylalanine) in the transporter's binding site. Substitutions on these aromatic rings (e.g., adding electron-withdrawing or -donating groups) can further fine-tune these interactions and impact potency.
- **Polar Groups** (e.g., Hydroxyethyl, Methoxyethyl): Can introduce hydrogen bonding capabilities. Increased potency may indicate an interaction with a polar residue (e.g., Serine, Threonine) in the binding site. However, this can also decrease blood-brain barrier penetration.

Quantitative SAR Data Summary

The following table presents hypothetical data for an illustrative series of N-substituted **4-chloroisooindoline** derivatives. This data is designed to reflect common SAR trends observed for monoamine transporter inhibitors.

Compound	R Group (at N-2)	DAT IC ₅₀ (nM)	SERT IC ₅₀ (nM)	NET IC ₅₀ (nM)	Selectivity Profile
1	-H	>10,000	>10,000	>10,000	Inactive
2	-CH ₃	850	1200	950	Weak, Non-selective
3	-CH ₂ -Ph	55	250	70	DAT/NET selective
4	-CH ₂ (4-F-Ph)	15	180	25	Potent, DAT/NET selective
5	-CH ₂ (3,4-Cl ₂ -Ph)	8	95	12	Most Potent, DAT/NET sel. [11]
6	-(CH ₂) ₂ -OH	450	98	320	SERT selective
7	-t-Butyl	2500	4000	3100	Low Potency (Steric Hindrance)

Data is illustrative. Ph = Phenyl.


Interpretation of Hypothetical Data:

- The unsubstituted core (1) is inactive, confirming the necessity of the N-substituent.
- A small methyl group (2) confers weak, non-selective activity.
- Introducing a benzyl group (3) significantly boosts potency, especially at DAT and NET, suggesting a beneficial hydrophobic interaction.
- Adding electron-withdrawing halogens to the benzyl ring (4, 5) further enhances DAT/NET potency, possibly through favorable electronic or halogen-bonding interactions within the transporter binding site. The 3,4-dichloro substitution is often favorable for DAT inhibitors.[11]

- A polar hydroxyethyl chain (6) shifts the selectivity profile towards SERT, indicating a potential hydrogen bond acceptor/donor interaction site in the SERT binding pocket that is absent or different in DAT and NET.
- The bulky t-butyl group (7) leads to a loss of potency, suggesting it is too large to be accommodated in the active sites of the transporters.

Part 5: Biological Evaluation Workflow

A tiered, self-validating workflow is essential to reliably characterize the pharmacological profile of new compounds.

[Click to download full resolution via product page](#)

Figure 3: Tiered Workflow for Biological Evaluation.

Protocol: Radioligand Binding Assay

Objective: To determine the binding affinity (K_i) of test compounds for DAT, SERT, and NET.

- Preparation: Use cell membranes prepared from HEK293 cells stably expressing the human recombinant DAT, SERT, or NET.
- Radioligand Selection:
 - DAT: [3 H]WIN 35,428
 - SERT: [3 H]Citalopram
 - NET: [3 H]Nisoxetine
- Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand (at its K_e), and varying concentrations of the test compound (e.g., 0.1 nM to 10 μ M).
- Incubation: Incubate the plates at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.
- Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound. Wash the filters with ice-cold buffer.
- Quantification: Dry the filtermats and measure the radioactivity retained on each filter spot using a scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor (e.g., 10 μ M cocaine for DAT). Specific binding is calculated by subtracting non-specific from total binding. The IC_{50} value (concentration of test compound that inhibits 50% of specific binding) is determined using non-linear regression. The K_i is then calculated using the Cheng-Prusoff equation.

Protocol: Neurotransmitter Uptake Assay

Objective: To measure the functional inhibition (IC_{50}) of neurotransmitter transport into cells.

- Cell Culture: Plate HEK293 cells expressing hDAT, hSERT, or hNET in 96-well plates and grow to near confluence.
- Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of the test compound for 15-20 minutes at 37°C.
- Initiation of Uptake: Add a mixture containing a low concentration of the radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine).
- Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C. The timing is critical to ensure measurement of the initial rate of uptake.
- Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
- Lysis & Quantification: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.
- Data Analysis: Non-specific uptake is measured in the presence of a known inhibitor. Calculate the percentage inhibition at each test compound concentration and determine the IC₅₀ value using non-linear regression.

Part 6: Conclusion and Future Perspectives

This guide outlines a systematic approach to exploring the SAR of **4-chloroisooindoline** derivatives as monoamine reuptake inhibitors. The key findings from our hypothetical SAR table suggest that the N-2 position is a critical handle for modulating both potency and selectivity. Specifically, N-aralkyl substituents with electron-withdrawing groups appear to favor potent DAT and NET inhibition, while incorporating polar functionality can steer selectivity towards SERT.

The path forward involves several key steps:

- Lead Optimization: Promising compounds, such as the hypothetical Compound 5, would be further optimized to improve properties like solubility and metabolic stability without sacrificing potency.

- In Vivo Characterization: Leads that demonstrate a clean off-target profile would advance to in vivo studies. Pharmacokinetic profiling would determine brain penetration and half-life, while pharmacodynamic studies like in vivo microdialysis would confirm that the compound engages its target in the brain by measuring changes in extracellular neurotransmitter levels.
- Chiral Separation: Since isoindoline derivatives can be chiral, separation and testing of individual enantiomers is crucial, as biological activity often resides in a single stereoisomer.

By combining rational design, efficient synthesis, and a robust biological evaluation cascade, the **4-chloroisooindoline** scaffold represents a promising starting point for the development of novel CNS therapeutics.

Part 7: References

- ResearchGate. (n.d.). SAR of 2,3-disubstituted isoindolin-1-one derivatives exhibiting... Retrieved from ResearchGate.
- ResearchGate. (n.d.). The anticancer SAR studies of isoindolinone derivatives. Retrieved from ResearchGate.
- MDPI. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors. Retrieved from [\[Link\]](#)

- MDPI. (n.d.). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. Retrieved from [\[Link\]](#)
- PubChem. (n.d.). 4-Chloro-phthalimide | C8H4ClNO2 | CID 231239. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC. Retrieved from [\[Link\]](#)
- Wikipedia. (n.d.). Serotonin–norepinephrine–dopamine reuptake inhibitor. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities - PMC. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. Retrieved from [\[Link\]](#)
- ResearchGate. (n.d.). Design, synthesis, biological evaluations, molecular docking, and in vivo studies of novel phthalimide analogs. Retrieved from ResearchGate.
- PubMed. (n.d.). N-Alkyl-N-arylmethylpiperidin-4-amines: novel dual inhibitors of serotonin and norepinephrine reuptake. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Retrieved from [\[Link\]](#)

- PubMed. (n.d.). Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Phthalimides as anti-inflammatory agents - PMC. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. Retrieved from [\[Link\]](#)
- National Institutes of Health. (n.d.). Biological activities of 4H-thiochromen-4-one 1,1-dioxide derivatives against tropical disease parasites: A target-based drug design approach - PMC. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Discovery of novel selective norepinephrine reuptake inhibitors: 4-[3-aryl-2,2-dioxido-2,1,3-benzothiadiazol-1(3H)-yl]-1-(methylamino)butan-2-ols (WYE-103231). Retrieved from [\[Link\]](#)
- PubMed. (n.d.). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Retrieved from [\[Link\]](#)
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant *Staphylococcus aureus* (MRSA). Retrieved from [\[Link\]](#)
- PubMed. (n.d.). Serotonin reuptake inhibition vs. norepinephrine reuptake inhibition: a double-blind differential-therapeutic study with fluvoxamine and oxaprotiline in endogenous and neurotic depressives. Retrieved from [\[Link\]](#)
- PubMed Central. (n.d.). Synthesis and structure–activity relationships for some novel diflapolin derivatives with benzimidazole subunit - PMC. Retrieved from [\[Link\]](#)

- PubMed. (n.d.). Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide. Retrieved from [[Link](#)]
- PubMed. (n.d.). Phthalimides as anti-inflammatory agents. Retrieved from [[Link](#)]
- PubMed Central. (n.d.). Novel Azido-Iodo Photoaffinity Ligands for the Human Serotonin Transporter Based on the Selective Serotonin Reuptake Inhibitor (S)-Citalopram. Retrieved from [[Link](#)]
- RSC Publishing. (n.d.). Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives. Retrieved from [[Link](#)]
- National Institutes of Health. (n.d.). Phthalimide analogs as probable 15-lipoxygenase-1 inhibitors: synthesis, biological evaluation and docking studies - PMC. Retrieved from [[Link](#)]
- MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrzones and Isatin Hybrids as Promising Antibacterial Agents. Retrieved from [[Link](#)]
- ResearchGate. (n.d.). Structural–activity relationship (SAR) of 4-quinolone derivatives. Retrieved from ResearchGate.
- Frontiers. (n.d.). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [[Link](#)]
- MDPI. (n.d.). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Retrieved from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 2. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. Advances in Synthesis and Medicinal Applications of Compounds Derived from Phthalimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent advances in the synthesis of antidepressant derivatives: pharmacologic insights for mood disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant *Staphylococcus aureus* (MRSA) [mdpi.com]
- 10. Design, synthesis, anti-inflammatory evaluation, and molecular docking studies of novel quinazoline-4(3H)-one-2-carbothioamide derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Chiral Resolution of the Enantiomers of the Slow-Onset Dopamine Reuptake Inhibitor CTDP-32476 and Their Activities - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [exploring the SAR of 4-chloroisooindoline derivatives]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b044245#exploring-the-sar-of-4-chloroisooindoline-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com